molecular formula C15H18N2O2 B8564507 4-(4-Cyclopropyl-piperazine-1-carbonyl)-benzaldehyde

4-(4-Cyclopropyl-piperazine-1-carbonyl)-benzaldehyde

Cat. No. B8564507
M. Wt: 258.32 g/mol
InChI Key: MUDSVVRILDLYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopropyl-piperazine-1-carbonyl)-benzaldehyde is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Cyclopropyl-piperazine-1-carbonyl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Cyclopropyl-piperazine-1-carbonyl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Cyclopropyl-piperazine-1-carbonyl)-benzaldehyde

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-(4-cyclopropylpiperazine-1-carbonyl)benzaldehyde

InChI

InChI=1S/C15H18N2O2/c18-11-12-1-3-13(4-2-12)15(19)17-9-7-16(8-10-17)14-5-6-14/h1-4,11,14H,5-10H2

InChI Key

MUDSVVRILDLYJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-formyl-benzoic acid (54.4 g), toluene (500 mL), DMF (3.6 mL), and thionyl chloride (30.4 mL) was heated at 60° C. for 2 h and then was cooled to 5° C. In a separate flask, a 5° C. mixture of NaOH (50.7 g), water (550 mL), and toluene (150 mL) was treated with 1-cyclopropyl-piperazine dihydrochloride (70.0 g) in portions while the temperature was maintained below 10° C. After the addition was complete, the mixture was cooled to 5° C. and treated with the crude acyl chloride solution prepared as above at a rate such that the temperature did not exceed 10° C. After the addition was complete, the mixture was allowed to warm to room temperature and was stirred overnight. The biphasic mixture was basified to pH˜10 with 1 N NaOH (300 mL). The layers were separated and the aqueous layer was extracted with toluene (100 mL×2). The combined organic layers were washed with brine (200 mL), dried (Na2SO4), and concentrated to yield the title compound as pale yellow viscous oil.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

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